3-chloro-4-ethoxy-N-propylbenzamide
Description
3-Chloro-4-ethoxy-N-propylbenzamide is a benzamide derivative characterized by a benzene ring substituted with a chlorine atom at position 3, an ethoxy group (-OCH₂CH₃) at position 4, and a propyl chain attached to the amide nitrogen. Its molecular formula is C₁₂H₁₆ClNO₂, with a molecular weight of 265.71 g/mol.
Properties
IUPAC Name |
3-chloro-4-ethoxy-N-propylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-3-7-14-12(15)9-5-6-11(16-4-2)10(13)8-9/h5-6,8H,3-4,7H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZRUIVKYWNPZFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC(=C(C=C1)OCC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-ethoxy-N-propylbenzamide typically involves the reaction of 3-chloro-4-ethoxybenzoic acid with propylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
In industrial settings, the production of 3-chloro-4-ethoxy-N-propylbenzamide may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-ethoxy-N-propylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or organic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or other derivatives.
Scientific Research Applications
3-chloro-4-ethoxy-N-propylbenzamide finds applications in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-chloro-4-ethoxy-N-propylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs of 3-chloro-4-ethoxy-N-propylbenzamide exhibit variations in substituent groups, positions, and electronic profiles, leading to distinct physicochemical and biological properties. Below is a detailed comparison with key analogs identified in the literature:
3-Chloro-N-[2-(4-Fluorophenyl)ethyl]-4-Hydroxybenzamide
- Substituents :
- Position 4 : Hydroxyl (-OH) instead of ethoxy.
- N-Substituent : 2-(4-Fluorophenyl)ethyl group.
- Key Differences: The hydroxyl group increases polarity, reducing logP (predicted ~1.8) and enhancing aqueous solubility compared to the ethoxy analog.
- Implications : This compound’s higher polarity could limit membrane permeability but enhance target specificity in hydrophilic environments.
N-(3-Chloro-2-Methylphenyl)-2-Ethoxybenzamide
- Substituents :
- Position 2 : Ethoxy group (vs. position 4 in the parent compound).
- Position 3 : Chlorine adjacent to a methyl group on the benzene ring.
- Key Differences :
- Positional isomerism of the ethoxy group alters electronic effects, with the ortho-substitution likely increasing steric hindrance and reducing rotational freedom.
- The methyl group adjacent to chlorine may stabilize the molecule via hyperconjugation but could hinder interactions with planar binding sites.
- Implications : This structural variation may result in reduced bioavailability compared to the para-substituted ethoxy analog.
N-(3-Chlorophenethyl)-4-Nitrobenzamide
- Substituents: Position 4: Nitro (-NO₂) group instead of ethoxy. N-Substituent: 3-Chlorophenethyl chain.
- Key Differences :
- The nitro group is strongly electron-withdrawing, reducing electron density on the aromatic ring and altering reactivity.
- The chlorinated phenethyl chain may enhance lipophilicity (predicted logP ~3.5) but introduce metabolic instability.
- Implications : The nitro group could make this compound a candidate for electrophilic interactions or nitroreductase-activated prodrugs.
Data Table: Structural and Hypothesized Properties
Research Findings and Implications
- Substituent Position and Electronic Effects : Ethoxy groups at position 4 (vs. nitro or hydroxy) balance lipophilicity and moderate polarity, favoring membrane permeability .
- N-Alkyl vs.
- Chlorine’s Role : Chlorine at position 3 is conserved across analogs, suggesting its importance in electronic stabilization or target binding .
Notes
- Contradictions and Gaps : Direct comparative pharmacological data are absent in the provided evidence; hypotheses are based on structural trends.
- Authority and Limitations : While substituent effects are well-documented in benzamide chemistry, experimental validation (e.g., solubility assays, receptor-binding studies) is critical for confirming these predictions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
